molecular formula C8H9N3O2 B14850230 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine

5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B14850230
M. Wt: 179.18 g/mol
InChI Key: RVCYTNKGWIMTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, and a nitro group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst such as manganese under an inert atmosphere . Another method includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and catalytic hydrogenation processes are likely to be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products:

    Oxidation: Naphthyridine derivatives.

    Reduction: Amino-naphthyridine.

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with bacterial enzymes, particularly FabI, an enoyl-acyl carrier protein reductase. By inhibiting this enzyme, the compound disrupts bacterial fatty acid synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-1,5-naphthyridine
  • 1,8-Naphthyridine
  • 5-Nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione

Comparison: While 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine shares structural similarities with other naphthyridines, its unique nitro group at position 5 imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing antibacterial agents .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5-nitro-1,2,3,4-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-3-5-10-8-6(7)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10)

InChI Key

RVCYTNKGWIMTEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN=C2NC1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.